![molecular formula C12H16N2O4 B13420098 Benzyl N-{[(2-hydroxyethyl)carbamoyl]methyl}carbamate CAS No. 4815-67-2](/img/structure/B13420098.png)
Benzyl N-{[(2-hydroxyethyl)carbamoyl]methyl}carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl N-{[(2-hydroxyethyl)carbamoyl]methyl}carbamate is an organic compound known for its utility in various chemical syntheses. It is often used as a protected form of ammonia in the synthesis of primary amines. The compound is characterized by its molecular formula C10H13NO3 and is known for its stability and reactivity in organic solvents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl N-{[(2-hydroxyethyl)carbamoyl]methyl}carbamate typically involves the reaction of benzyl chloroformate with 2-hydroxyethylamine. This reaction proceeds under mild conditions and does not require an inert atmosphere . The reaction can be summarized as follows: [ \text{C}_6\text{H}_5\text{CH}_2\text{OCOCl} + \text{HOCH}_2\text{CH}_2\text{NH}_2 \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{OCO}\text{NHCH}_2\text{CH}_2\text{OH} + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to maintain a steady state of reactants and products, minimizing the formation of by-products .
Analyse Des Réactions Chimiques
Types of Reactions: Benzyl N-{[(2-hydroxyethyl)carbamoyl]methyl}carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The carbamate group can be reduced to form primary amines.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products:
Oxidation: Benzyl N-{[(2-oxoethyl)carbamoyl]methyl}carbamate.
Reduction: Benzyl N-{[(2-aminoethyl)carbamoyl]methyl}carbamate.
Substitution: Various substituted benzyl carbamates depending on the nucleophile used.
Applications De Recherche Scientifique
Benzyl N-{[(2-hydroxyethyl)carbamoyl]methyl}carbamate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Utilized in the synthesis of functionalized N-arylaminoethyl amides as noncovalent inhibitors of cathepsin S.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and reactivity.
Industry: Employed in the production of specialty chemicals and intermediates for pharmaceuticals.
Mécanisme D'action
The mechanism of action of Benzyl N-{[(2-hydroxyethyl)carbamoyl]methyl}carbamate involves its interaction with various molecular targets during chemical reactions. The compound acts as a nucleophile, attacking electrophilic centers in substrates to form stable products. The hydroxyl and carbamate groups play crucial roles in these interactions, facilitating the formation of covalent bonds with target molecules.
Comparaison Avec Des Composés Similaires
Benzyl carbamate: Similar in structure but lacks the hydroxyethyl group.
Ethyl N-(2-hydroxyethyl)carbamate: Similar but with an ethyl group instead of a benzyl group.
Methyl carbamate: A simpler carbamate with a methyl group.
Uniqueness: Benzyl N-{[(2-hydroxyethyl)carbamoyl]methyl}carbamate is unique due to its combination of a benzyl group and a hydroxyethyl group, which provides distinct reactivity and stability compared to other carbamates. This makes it particularly useful in specialized chemical syntheses and industrial applications .
Propriétés
Numéro CAS |
4815-67-2 |
|---|---|
Formule moléculaire |
C12H16N2O4 |
Poids moléculaire |
252.27 g/mol |
Nom IUPAC |
benzyl N-[2-(2-hydroxyethylamino)-2-oxoethyl]carbamate |
InChI |
InChI=1S/C12H16N2O4/c15-7-6-13-11(16)8-14-12(17)18-9-10-4-2-1-3-5-10/h1-5,15H,6-9H2,(H,13,16)(H,14,17) |
Clé InChI |
JUZSJXKATUCDAP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)NCC(=O)NCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N,N-Trimethyl-3-[[(tridecafluorohexyl)sulfonyl]amino]-1-propanaminium, Inner Salt](/img/structure/B13420023.png)
![Diethyl (2R,3R)-1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylate](/img/structure/B13420026.png)
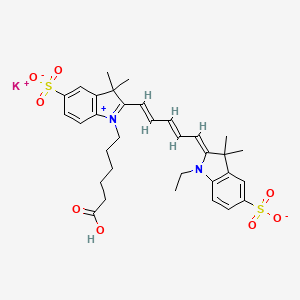

![4-(Azidomethyl)-[1,1-biphenyl]-2-metanoic Acid](/img/structure/B13420061.png)

![ethyl (2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-5-[[(2R)-1-[(2-ethoxy-2-oxoethyl)amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoate](/img/structure/B13420074.png)
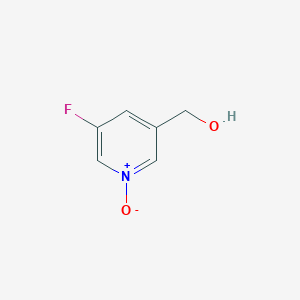
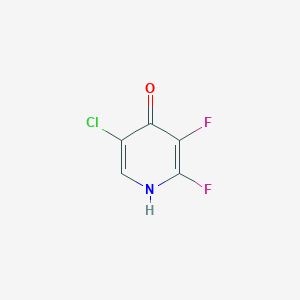
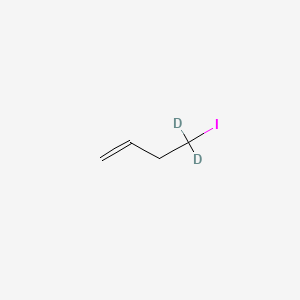
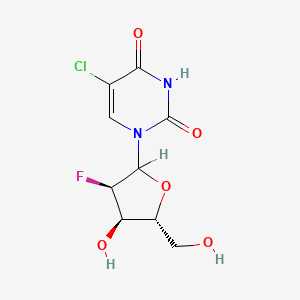

![Bz(-2)[Bz(-3)][Bz(-4)][Bz(-6)]Gal(b1-4)[Bz(-2)][Bz(-3)][Bz(-6)]aldehydo-Glc](/img/structure/B13420109.png)
![3-[5-[[4-Oxo-3-(2-propen-1-yl)-2-thioxo-5-thiazolidinylidene]methyl]-2-furanyl]benzoic Acid](/img/structure/B13420113.png)
